molecular formula C10H19NO2 B2863718 Methyl (2R)-2-amino-2-cyclohexylpropanoate CAS No. 2165437-10-3

Methyl (2R)-2-amino-2-cyclohexylpropanoate

Cat. No.: B2863718
CAS No.: 2165437-10-3
M. Wt: 185.267
InChI Key: HODYAOMLMHOVEK-SNVBAGLBSA-N
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Description

Methyl (2R)-2-amino-2-cyclohexylpropanoate is a chiral ester featuring a cyclohexyl group and an amino substituent at the α-carbon of the propanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol. The stereochemistry at the 2-position (R-configuration) and the presence of the amino group make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral amines or peptidomimetics.

Properties

IUPAC Name

methyl (2R)-2-amino-2-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYAOMLMHOVEK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CCCCC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-2-cyclohexylpropanoate typically involves the reaction of cyclohexylamine with methyl acrylate under controlled conditions. The reaction proceeds through a Michael addition, followed by a subsequent reduction step to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-cyclohexylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-2-cyclohexylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which Methyl (2R)-2-amino-2-cyclohexylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Functional Groups
Methyl (2R)-2-amino-2-cyclohexylpropanoate Cyclohexyl, amino C₁₀H₁₉NO₂ Ester, primary amine
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate Hydroxy, isopropyl, methyl-cyclohexyl C₁₄H₂₄O₃ Ester, secondary alcohol
Methyl (2R)-3-[(4-methoxybenzyl)oxy]-2-methylpropanoate Methoxybenzyloxy, methyl C₁₃H₁₈O₄ Ester, ether
Methyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate Phenyl, amino acyl C₁₇H₂₅N₃O₄ Ester, amide, tertiary amine
Methyl (R)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoate Chloroethylamino-phenyl C₁₄H₁₉Cl₂N₃O₂ Ester, secondary amine, chloroalkyl

Key Observations :

  • The amino group in the target compound distinguishes it from analogs with hydroxy () or ether () substituents, enabling nucleophilic reactivity and hydrogen bonding.
  • The cyclohexyl group provides steric bulk and lipophilicity absent in phenyl-containing analogs ().

Functional and Physicochemical Properties

Table 2: Physicochemical and Topological Parameters

Compound Name logP Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors
This compound ~1.5* 63.3 1 (NH₂) / 3 (ester O, NH₂)
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate ~2.8* 66.8 1 (OH) / 3 (ester O, OH)
Methyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate 1.5 81.4 2 (NH₂) / 4 (ester O, amide O)

*Estimated via XLogP3.

Key Findings :

  • The target compound’s lower polar surface area (63.3 Ų vs. 81.4 Ų in ) suggests better membrane permeability, critical for bioactive molecules.
  • Hydrogen-bonding capacity varies significantly: the amino group (1 donor) vs. hydroxy (1 donor) or amide (2 donors), impacting solubility and protein interactions.

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